5-nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile
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Overview
Description
Preparation Methods
The synthesis of 5-nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile involves several steps. The reaction conditions typically involve the use of concentrated sulfuric and nitric acids for nitration, and subsequent reactions may require specific catalysts and solvents to achieve the desired product .
Chemical Reactions Analysis
5-nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.
Common reagents used in these reactions include sulfuric acid, nitric acid, hydrogen gas, and metal hydrides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving nitration and triazole chemistry.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Its applications in industry are limited, primarily due to its specialized use in research.
Mechanism of Action
The mechanism of action of 5-nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile involves its interaction with specific molecular targets. The triazole moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity or altering their function . The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar compounds to 5-nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile include:
3-nitro-1,2,4-triazol-5-one (NTO): Known for its use as a high explosive and its thermal stability.
Derivatives of 5-nitro-1,2,3-2H-triazole: These compounds include various substituted triazoles with different functional groups, used in energetic materials research.
The uniqueness of this compound lies in its specific combination of a nitro group and a triazole moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-nitro-2-[4-(1,2,4-triazol-1-ylmethyl)anilino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c17-8-13-7-15(22(23)24)5-6-16(13)20-14-3-1-12(2-4-14)9-21-11-18-10-19-21/h1-7,10-11,20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNLQPWECUWQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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